molecular formula C11H12O3 B154405 Eugenyl formate CAS No. 10031-96-6

Eugenyl formate

Cat. No. B154405
CAS RN: 10031-96-6
M. Wt: 192.21 g/mol
InChI Key: JUTKIGGQRLHTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eugenyl formate is a chemical compound that is commonly found in essential oils. It is a colorless liquid with a pleasant aroma that is frequently used in perfumes and flavorings. Eugenyl formate has been the subject of scientific research due to its potential applications in various fields. In

Scientific Research Applications

Continuous Ion-exchange Resin Catalysed Esterification of Eugenol

A study by Lerin et al. (2015) explored the scalable flow-synthesis process for producing eugenyl acetate, a derivative of eugenol. Using anion-exchange resin Amberlyst A-21 as a catalyst, they demonstrated the process's efficacy in producing eugenyl acetate, which has potential applications in food and medicinal chemistry (Lerin et al., 2015).

Δε-Analysis for Pharmaceuticals

Demetrius and Sinsheimer (1960) utilized the Δe-method, originally developed for investigating lignins, for the quantitative determination of eugenol in various mixtures. This method is significant for the pharmaceutical application of eugenol and its derivatives, including eugenyl acetate (Demetrius & Sinsheimer, 1960).

Encapsulation in PHBV Using SEDS Technique

Loss et al. (2016) investigated the encapsulation of eugenyl acetate in biopolymer PHBV through solution-enhanced dispersion by supercritical fluids (SEDS). This encapsulation has implications for various industrial applications, demonstrating the versatility of eugenyl acetate as an essential clove oil ester (Loss et al., 2016).

Thermal Behavior and Structural Properties

Santos et al. (2009) characterized eugenyl acetate's thermal behavior and crystal structure, comparing it to commercial samples. This study provides insight into the stability and structural properties of eugenyl acetate, which are crucial for its practical applications (Santos et al., 2009).

Continuous Production and Antifungal Application

Giovannini et al. (2019) reported the continuous-flow enzymatic production of eugenol esters, highlighting their application as antifungal agents. This sustainable technology has significant potential in the production of biologically active esters of eugenol (Giovannini et al., 2019).

properties

CAS RN

10031-96-6

Product Name

Eugenyl formate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) formate

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3

InChI Key

JUTKIGGQRLHTJN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OC=O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC=O

boiling_point

270.0 °C
270 °C

density

1.1050-1.1090 @ 15 °C
1.115-1.125

Other CAS RN

10031-96-6

physical_description

Colourless to pale-yellowish oily liquid;  Warm, woody, dry aroma

Pictograms

Irritant

solubility

SOL 1:2-3.5 IN 80% ALCOHOL
Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eugenyl formate
Reactant of Route 2
Reactant of Route 2
Eugenyl formate
Reactant of Route 3
Reactant of Route 3
Eugenyl formate
Reactant of Route 4
Reactant of Route 4
Eugenyl formate
Reactant of Route 5
Reactant of Route 5
Eugenyl formate
Reactant of Route 6
Reactant of Route 6
Eugenyl formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.